molecular formula C16H10ClN3O3S2 B2991609 (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476316-93-5

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2991609
CAS No.: 476316-93-5
M. Wt: 391.84
InChI Key: QUTBASDYIHRSNT-FPYGCLRLSA-N
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Description

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.

    Coupling with Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid.

    Formation of Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the thiazole derivative and the nitrophenyl acrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chlorothiophene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and chlorothiophene moieties.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the chlorothiophene moiety.

Scientific Research Applications

Chemistry

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure with a bromine atom instead of chlorine.

    (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-aminophenyl)acrylamide: Similar structure with an amino group instead of a nitro group.

    (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-methylphenyl)acrylamide: Similar structure with a methyl group instead of a nitro group.

Uniqueness

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to the combination of its thiazole, chlorothiophene, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S2/c17-14-7-6-13(25-14)12-9-24-16(18-12)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H,18,19,21)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTBASDYIHRSNT-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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